1-{3',4'-dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]-2'-yl}prop-2-en-1-one
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Overview
Description
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a dihydropyrrolo[1,2-a]pyrazine ring and an oxetane ring, with a prop-2-en-1-one substituent. The presence of these rings and substituents imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired spiro compound.
Chemical Reactions Analysis
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one can be compared with other similar compounds, such as:
3,4-Dihydropyrrolo[1,2-a]pyrazine: This compound shares the pyrrolo[1,2-a]pyrazine core but lacks the spiro linkage and oxetane ring, resulting in different chemical and biological properties.
Spirooxetane Derivatives: These compounds contain the spiro linkage with an oxetane ring but differ in the other ring structures and substituents, leading to variations in reactivity and applications.
The uniqueness of 1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylprop-2-en-1-one lies in its combination of the spiro linkage, dihydropyrrolo[1,2-a]pyrazine ring, and oxetane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-11(15)14-7-6-13-5-3-4-10(13)12(14)8-16-9-12/h2-5H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNBOGFNCAXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C=CC=C2C13COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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